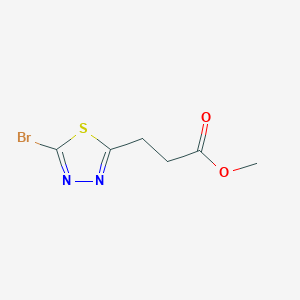

Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate” is a chemical compound with the CAS Number: 2113566-82-6 . It has a molecular weight of 251.1 and its IUPAC name is methyl 3- (5-bromo-1,3,4-thiadiazol-2-yl)propanoate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7BrN2O2S/c1-11-5(10)3-2-4-8-9-6(7)12-4/h2-3H2,1H3 . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Application

A study introduces new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, which show excellent photophysical and photochemical properties useful for photodynamic therapy, particularly in the treatment of cancer. These compounds, including derivatives of 1,3,4-thiadiazol, are highlighted for their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Research on the synthesis and antimicrobial activity of novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives revealed that some compounds display very good antibacterial and antifungal activity. These findings indicate the potential of 1,3,4-thiadiazole derivatives in developing new antimicrobial agents (Lamani, Shetty, Kamble, & Khazi, 2009).

Synthetic Applications in Drug Discovery

The preparation of 1,3-dibromo-1,1-difluoro-2-propanone as a new synthon for chemoselective preparation of 4-bromodifluoromethyl thiazoles demonstrates the utility of such compounds in drug discovery programs. This method allows the introduction of a bromodifluoromethyl group at the C4 of the thiazole, highlighting the versatility of bromo and thiadiazole derivatives in synthetic chemistry (Colella et al., 2018).

Anticancer Activity

Microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives was explored for their in vitro anticancer activity. Several synthesized compounds exhibited promising anticancer activity against a panel of human cancer cell lines, underscoring the potential of 1,3,4-thiadiazole derivatives in anticancer drug development (Tiwari et al., 2017).

Potentiometric Sensors

A study on Schiff bases derived from 1,3,4-thiadiazole for the construction of Nd3+ ion-selective electrodes indicates their application in environmental monitoring and analysis. These compounds were used to fabricate polymeric membrane electrodes and coated graphite electrodes, demonstrating their usefulness in detecting Nd3+ ions in various samples (Bandi, Singh, & Upadhyay, 2013).

Wirkmechanismus

Target of Action

Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate is a derivative of thiadiazole . Thiadiazole derivatives have been widely studied in medicinal chemistry due to their versatile scaffold and mesoionic character, which allows them to cross cellular membranes and interact strongly with biological targets . .

Mode of Action

It is known that thiadiazole derivatives can interact strongly with biological targets due to their mesoionic character . This interaction can lead to a broad spectrum of biological activities.

Biochemical Pathways

Thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that they may affect multiple pathways.

Result of Action

Thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that they may have multiple effects at the molecular and cellular level.

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, or if it’s inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

Thiadiazole derivatives have shown significant therapeutic potential . They have been studied for their antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities . As such, “Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate” and similar compounds could be subjects of future research in these areas.

Biochemische Analyse

Biochemical Properties

It is known that 1,3,4-thiadiazole derivatives, to which this compound belongs, have the ability to disrupt processes related to DNA replication . This suggests that Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate may interact with enzymes, proteins, and other biomolecules involved in DNA replication.

Cellular Effects

Given its potential to disrupt DNA replication processes , it could be hypothesized that it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c1-11-5(10)3-2-4-8-9-6(7)12-4/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWMLBCNGKSCFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=NN=C(S1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2577287.png)

![2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2577295.png)

![2-Chloro-N-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetamide](/img/structure/B2577296.png)

![butyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2577298.png)

![N-(4-fluorophenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B2577300.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-thienyl)acetonitrile](/img/structure/B2577305.png)